REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH:9]2[CH2:10][N:11]3[CH2:12][CH2:13][CH:14]2[CH2:15][CH2:16]3)[n:6][n:7]1.[nH:17]1[cH:18][cH:19][c:20]2[cH:21][c:22]([B:26]([OH:27])[OH:28])[cH:23][cH:24][c:25]12>>[c:2]1(-[c:22]2[cH:21][c:20]3[cH:19][cH:18][nH:17][c:25]3[cH:24][cH:23]2)[cH:3][cH:4][c:5]([O:8][CH:9]2[CH2:10][N:11]3[CH2:12][CH2:13][CH:14]2[CH2:15][CH2:16]3)[n:6][n:7]1
|
Name
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Clc1ccc(OC2CN3CCC2CC3)nn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(OC2CN3CCC2CC3)nn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccc2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc2cc(-c3ccc(OC4CN5CCC4CC5)nn3)ccc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH:9]2[CH2:10][N:11]3[CH2:12][CH2:13][CH:14]2[CH2:15][CH2:16]3)[n:6][n:7]1.[nH:17]1[cH:18][cH:19][c:20]2[cH:21][c:22]([B:26]([OH:27])[OH:28])[cH:23][cH:24][c:25]12>>[c:2]1(-[c:22]2[cH:21][c:20]3[cH:19][cH:18][nH:17][c:25]3[cH:24][cH:23]2)[cH:3][cH:4][c:5]([O:8][CH:9]2[CH2:10][N:11]3[CH2:12][CH2:13][CH:14]2[CH2:15][CH2:16]3)[n:6][n:7]1
|
Name
|
Clc1ccc(OC2CN3CCC2CC3)nn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(OC2CN3CCC2CC3)nn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccc2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc2cc(-c3ccc(OC4CN5CCC4CC5)nn3)ccc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |